molecular formula C19H20N2S2 B2579514 2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole CAS No. 1396758-66-9

2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole

Cat. No. B2579514
CAS RN: 1396758-66-9
M. Wt: 340.5
InChI Key: AZYWOIGOESMGHP-UHFFFAOYSA-N
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Description

“2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole” is a complex organic compound. It contains a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts show several important pharmacophoric features and are utilized in different therapeutic applications .


Synthesis Analysis

The synthesis of such compounds often involves catalytic protodeboronation of pinacol boronic esters . This process is paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation . The protodeboronation is further used in the formal total synthesis of various compounds .


Molecular Structure Analysis

The molecular structure of “this compound” is complex. It includes a piperidine moiety, which is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be quite complex. One notable reaction is the catalytic protodeboronation of pinacol boronic esters . This reaction is not well developed but is a valuable transformation in organic synthesis .

Scientific Research Applications

DNA Binding and Fluorescent Staining

Compounds structurally related to "2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole" have been studied for their DNA-binding properties. For instance, Hoechst 33258, a synthetic dye with a somewhat related molecular structure, binds strongly to the minor groove of double-stranded B-DNA, showing specificity for AT-rich sequences. This property makes it widely used as a fluorescent DNA stain in plant cell biology for chromosome and nuclear staining, analysis of nuclear DNA content values via flow cytometry, and plant chromosome analysis. Such compounds can serve as models for rational drug design and to investigate the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Cytochrome P450 Enzyme Inhibition

In the realm of pharmacokinetics, compounds like "this compound" are significant for their potential to inhibit cytochrome P450 isoforms in human liver microsomes. This is crucial for understanding metabolism-based drug-drug interactions when multiple drugs are coadministered. The selectivity of chemical inhibitors for specific CYP isoforms plays a critical role in deciphering the involvement of these isoforms in drug metabolism (Khojasteh et al., 2011).

Ligands for D2-like Receptors

The structural motifs found in "this compound" are exemplified in several antipsychotic agents. Arylcycloalkylamines, such as phenyl piperidines and piperazines with arylalkyl substituents, are noted for improving the potency and selectivity of binding affinity at D2-like receptors. This highlights their role in exploring the contributions of pharmacophoric groups to the potency and selectivity of synthesized agents at these receptors (Sikazwe et al., 2009).

Carcinogenicity Evaluation

Thiophene analogues, structurally related to the mentioned compound, have been synthesized and evaluated for potential carcinogenicity. This includes investigating whether replacing an aromatic ring with an isosteric or isoelectronic aromatic ring retains biological activity, which is significant for assessing the carcinogenic potential of new chemical entities (Ashby et al., 1978).

Pharmacological Activities

Compounds with thiazole and thiophene moieties exhibit a broad spectrum of biological activities. For instance, bilastine, a new generation antihistamine, chemically known as "2-[4-[2-[4-[1-(2-ethoxyethyl) benzimidazole-2-yl] piperidine-1-yl] ethyl] phenyl]-2-methylpropane acid", showcases the importance of such structures in developing medications for allergic conditions. The review of bilastine emphasizes the chemistry, pharmacokinetics, pharmacodynamics, and analytical methods, illustrating the potential of thiazole derivatives in medicinal chemistry (Sharma et al., 2021).

Future Directions

The future directions for “2-Phenyl-4-((4-(thiophen-2-yl)piperidin-1-yl)methyl)thiazole” could involve further exploration of its biological activities and potential therapeutic applications. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . Therefore, “this compound” could potentially be used in these areas.

properties

IUPAC Name

2-phenyl-4-[(4-thiophen-2-ylpiperidin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2S2/c1-2-5-16(6-3-1)19-20-17(14-23-19)13-21-10-8-15(9-11-21)18-7-4-12-22-18/h1-7,12,14-15H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYWOIGOESMGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC3=CSC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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